"Decane, 1-methoxy-" physical and chemical properties
"Decane, 1-methoxy-" physical and chemical properties
An In-Depth Technical Guide to the Physicochemical Properties of Decane, 1-methoxy-
Introduction: Defining 1-Methoxydecane
Decane, 1-methoxy-, also known by its common synonym Decyl Methyl Ether, is a long-chain aliphatic ether with the chemical formula C₁₁H₂₄O.[1][2][3][4] It is structurally characterized by a ten-carbon alkyl chain (decyl group) linked to a methoxy group via an ether bond. As a saturated fatty ether, its physicochemical profile is dominated by the long, hydrophobic alkyl chain, rendering it a nonpolar, water-insoluble liquid with applications spanning fragrance chemistry, specialty solvents, and as a reference standard in pharmaceutical analysis.[2][3][5] This guide provides a comprehensive overview of its properties, synthesis, spectral characteristics, and relevance to the scientific community.
Section 1: Physicochemical and Toxicological Properties
The physical state and behavior of 1-methoxydecane are critical for its handling, application design, and safety considerations. The compound is a colorless, clear liquid at standard temperature and pressure, possessing a low viscosity.[2][6][7] Its key properties are summarized in the table below.
Table 1: Key Physicochemical Data for 1-Methoxydecane
| Property | Value | Unit | Source(s) |
| Identifiers | |||
| CAS Number | 7289-52-3 | - | [1][4][6][8] |
| Molecular Formula | C₁₁H₂₄O | - | [4][6][8] |
| Molecular Weight | 172.31 | g/mol | [1][3][8] |
| Physical Properties | |||
| Boiling Point | 214 - 215.2 | °C | [1][3][7] |
| Density | 0.795 | g/cm³ @ 20°C | [1][7] |
| Refractive Index | 1.419 - 1.424 | @ 20°C | [1][6] |
| Flash Point | 72.9 - 84.4 | °C | [1][6][7] |
| Vapor Pressure | ~0.128 | hPa @ 20°C | [3] |
| Solubility | |||
| In Water | ~0.05 | g/L @ 25°C | [3] |
| In Ethanol | 7996 | g/L @ 25°C | [3] |
| In Methanol | 4668 | g/L @ 25°C | [3] |
| Safety & Toxicology | |||
| GHS Classification | Not Classified | - | [8] |
| Acute Oral Toxicity (LD₅₀, Rat) | >5000 | mg/kg | [1] |
| Skin Irritation (Rabbit) | Skin Irritant | - | [1][9] |
Section 2: Synthesis and Reactivity
Core Reactivity
The ether linkage in 1-methoxydecane is relatively stable and unreactive, characteristic of simple aliphatic ethers.[10] However, the compound can participate in several classes of reactions. Under strong oxidizing conditions, it can be cleaved or oxidized. The methoxy group can be substituted under harsh conditions, though this is not a common transformation.[2] Its primary utility in synthesis is as a non-protic, nonpolar solvent or as a starting material where the long alkyl chain is a desired structural motif.
Recommended Synthesis Protocol: Williamson Ether Synthesis
The most reliable and widely used method for preparing asymmetrical ethers like 1-methoxydecane is the Williamson ether synthesis.[11][12] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[12][13] The following protocol outlines a robust procedure starting from commercially available 1-decanol.
Causality: The protocol's design is predicated on forming a potent nucleophile (the decoxide ion) that can efficiently displace a good leaving group (iodide) from a methylating agent. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to fully deprotonate the alcohol without introducing competing nucleophiles.[12] A primary methyl halide is chosen to ensure the reaction proceeds via an SN2 mechanism, as secondary or tertiary halides would favor elimination.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-decanol (1.0 eq).
-
Solvent Addition: Add anhydrous, aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to dissolve the alcohol.
-
Deprotonation: Under a positive pressure of nitrogen, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the stirred solution at 0°C (ice bath).
-
Expertise Note: The addition of NaH must be done carefully, as hydrogen gas is evolved. The reaction is allowed to stir at room temperature for 1 hour after addition is complete to ensure full formation of the sodium decoxide salt.
-
-
Nucleophilic Attack: Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.
-
Reaction Progression: After the addition of methyl iodide, remove the ice bath and allow the mixture to stir at room temperature overnight, or gently heat to reflux for 2-4 hours to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash sequentially with water (2x) and brine (1x). This removes inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-methoxydecane.
Caption: Williamson Ether Synthesis workflow for 1-Methoxydecane.
Section 3: Spectral Data Analysis
Spectroscopic analysis is essential for structural confirmation and purity assessment. While full spectra should be acquired for experimental samples, the following provides an authoritative guide to the expected signals in NMR and IR spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-methoxydecane is characterized by four distinct signal regions:
-
δ ~3.35 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methoxy (-OCH₃) group. It is a singlet because there are no adjacent protons to cause splitting.[14]
-
δ ~3.40 ppm (triplet, 2H): These are the two protons on the carbon directly attached to the ether oxygen (-O-CH₂ -). The signal is split into a triplet by the two protons on the adjacent CH₂ group (n+1 = 2+1 = 3).[14]
-
δ ~1.2-1.6 ppm (broad multiplet, 16H): This complex, overlapping region contains the signals for the eight CH₂ groups that form the backbone of the decyl chain.
-
δ ~0.88 ppm (triplet, 3H): This signal corresponds to the three protons of the terminal methyl (-CH₃) group of the decyl chain. It is split into a triplet by the adjacent CH₂ group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom:
-
δ ~70-72 ppm: The carbon of the methylene group attached to the ether oxygen (C H₂-O). Its chemical shift is significantly downfield due to the deshielding effect of the electronegative oxygen.[15]
-
δ ~58-60 ppm: The carbon of the methoxy group (-OC H₃).[15]
-
δ ~22-32 ppm: A series of peaks corresponding to the eight carbons within the alkyl chain. The carbons closer to the ether oxygen will be slightly further downfield.
-
δ ~14 ppm: The terminal methyl carbon of the decyl chain, which is the most upfield signal.[15]
Infrared (IR) Spectroscopy
The IR spectrum is relatively simple and is dominated by features of the alkyl chain and the C-O ether linkage:
-
2850-3000 cm⁻¹ (strong, sharp): C-H stretching vibrations from the sp³ hybridized carbons of the alkyl and methoxy groups.
-
1450-1470 cm⁻¹ (medium): C-H bending (scissoring) vibrations.
-
1050-1150 cm⁻¹ (strong): The most characteristic peak for an ether, corresponding to the C-O-C asymmetric stretching vibration.[8]
Section 4: Applications in Research and Drug Development
While not a direct therapeutic agent, 1-methoxydecane holds specific and important roles for the target audience.
Fragrance and Specialty Chemical
1-methoxydecane is valued in the fragrance industry for its fresh, waxy, and citrus-like aroma.[3][6] It also sees use as a potential diesel fuel extender, leveraging its fatty ether characteristics.[1][7][9]
Role in Pharmaceutical Analysis
A critical application for drug development professionals is the role of 1-methoxydecane as a known impurity and reference standard for the drug Colesevelam.[5][16] Colesevelam is a bile acid sequestrant, and the accurate identification and quantification of process-related impurities are mandated by regulatory bodies like the FDA and EMA. Therefore, having a well-characterized standard of 1-methoxydecane is essential for method development, validation, and quality control in the manufacturing of this pharmaceutical.
Surrogacy for Long-Chain Ether Functionality
Long-chain ethers as a chemical class are relevant in pharmaceutical formulations. Their amphiphilic nature, combining a polar ether head with a nonpolar alkyl tail, makes them useful as non-ionic surfactants, emulsifiers, and solubility enhancers.[10][17] Ethers like polyethylene glycol (PEG) are ubiquitous as excipients in drug delivery systems.[10][18] While 1-methoxydecane itself is highly hydrophobic, it serves as a valuable model compound for studying the behavior of long, apolar polyether segments in more complex amphiphilic block copolymers used in advanced drug delivery systems, such as micelles or polymer-drug conjugates.[17]
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